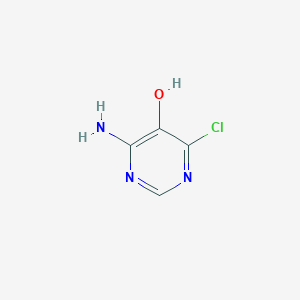

4-Amino-6-chloropyrimidin-5-ol

Übersicht

Beschreibung

Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are components of nucleotides and nucleic acids, which are essential for life. The compound 4-Amino-6-chloropyrimidin-5-ol is a derivative of pyrimidine, which has been studied for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the ultrasound-mediated one-pot synthesis, which is an environmentally friendly and rapid approach. This method has been used to synthesize 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which have shown promising anticancer activities . Another approach involves the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various substituted amino- and chloro-pyrimidine derivatives . Additionally, a practical strategy for the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes has been developed, demonstrating the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can exhibit various forms of tautomerism, twinning, and disorder. For instance, different tautomeric forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts have been crystallized, showing evidence for o-quinonoid and p-quinonoid bond fixation . Isostructural and essentially isomorphous compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, have been studied, providing insights into the polarization of electronic structures and the formation of hydrogen-bonded sheets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation. For example, 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one can be benzylated to form different polymorphic forms, which are linked by hydrogen bonds into chains and sheets . These reactions not only modify the chemical structure but also influence the physical properties and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The in-vitro anticancer activities of these compounds have been evaluated, with some derivatives showing high GI50 values against various human tumor cell lines . The docking studies of these compounds have shown good binding modes in the active site of enzymes, such as thymidylate synthase, and their ADME properties have been studied to assess their drug-like characteristics .

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensor Development

4-Amino-6-chloropyrimidin-5-ol derivatives have been utilized in the development of fluorescent sensors. For example, derivatives like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been designed for the selective recognition of aluminum ions. These sensors exhibit "OFF-ON type" mode in the presence of Al3+ ions and have applications in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018).

Chemical Synthesis and Characterization

The compound has been used in synthesizing various pyrimidin-4-ols with nitrogen functionality, demonstrating its versatility in chemical synthesis. These synthetic processes often involve chlorination reactions, revealing the chemical behavior and reactivity of this compound under different conditions (Harnden & Hurst, 1990).

Study of Molecular Structures and Reactions

Studies have also focused on the molecular structures and reactions involving 4-amino-6-chloropyrimidin-5-ol derivatives. For instance, investigations into the ring cleavage of pyrimidine derivatives in alkali have been conducted, providing insights into the structural behavior and reaction pathways of these compounds (Clark, Parvizi, & Colman, 1976).

Development of Colorimetric and Fluorometric Sensors

Derivatives of 4-Amino-6-chloropyrimidin-5-ol have been synthesized for creating colorimetric and fluorometric sensors. These sensors are known for their high selectivity and reversible turn-off characteristics, making them useful in various applications, including mimicking logic gate operations (Gupta, Singhal, & Singh, 2016).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of this compound have been explored for their potential in drug development. This includes research into antimicrobial activities and the synthesis of compounds with potential anti-HIV activity. These studies are critical for understanding the broader implications of 4-Amino-6-chloropyrimidin-5-ol in medicinal chemistry (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Wirkmechanismus

While the specific mechanism of action for 4-Amino-6-chloropyrimidin-5-ol is not explicitly mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

Zukünftige Richtungen

Pyrimidines, including 4-Amino-6-chloropyrimidin-5-ol, have attracted significant research interest due to their unique physicochemical and biological properties, making them important molecules with various applications in different fields of research and industry. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

4-amino-6-chloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOZXUFHBRJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515156 | |

| Record name | 4-Amino-6-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chloropyrimidin-5-ol | |

CAS RN |

38953-42-3 | |

| Record name | 4-Amino-6-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

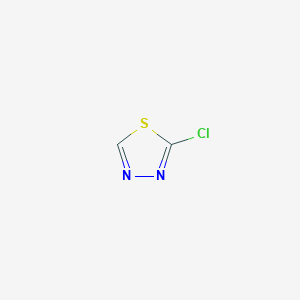

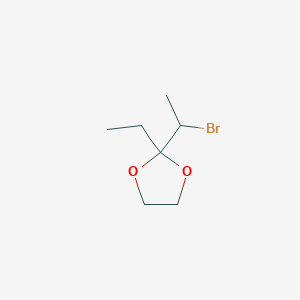

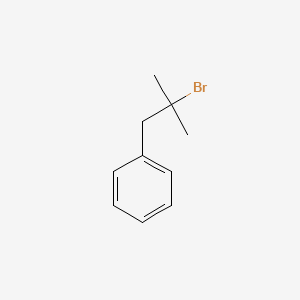

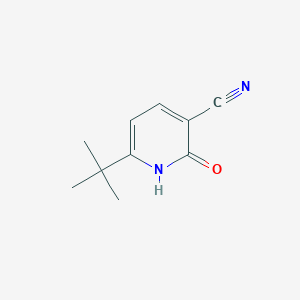

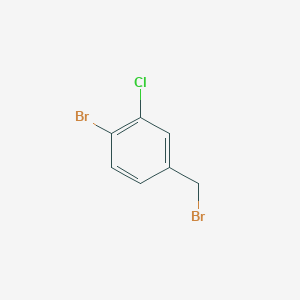

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1282038.png)

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)